molecular formula C₃H₁₂B₁₀O₂ B1145629 m-Carborane-1-carboxylic Acid CAS No. 18581-81-2

m-Carborane-1-carboxylic Acid

Cat. No.: B1145629
CAS No.: 18581-81-2
M. Wt: 188.24
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

m-Carborane-1-carboxylic Acid, also known as 1,7-dicarbadodecaborane-1-carboxylic acid, is a derivative of carborane, a class of compounds composed of boron, carbon, and hydrogen atoms arranged in a polyhedral structure. Carboranes are known for their thermal stability, chemical resistance, and unique three-dimensional aromaticity, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-Carborane-1-carboxylic Acid typically involves the reaction of decaborane with acetylene derivatives under controlled conditions. The process begins with the formation of o-carborane, which is then rearranged to m-carborane at elevated temperatures (400-500°C) under an inert atmosphere . The carboxylation of m-carborane is achieved through the reaction with carbon dioxide in the presence of a strong base, such as sodium hydride, to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient conversion and high yields. The final product is purified through crystallization and recrystallization techniques to obtain high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

m-Carborane-1-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of m-Carborane-1-carboxylic Acid in biological systems involves its ability to interact with cellular components due to its unique three-dimensional structure and hydrophobic nature. In BNCT, the boron atoms in the carborane cage capture thermal neutrons, leading to the release of high-energy alpha particles that selectively destroy cancer cells . Additionally, the carborane cage can mimic phenyl groups in drug molecules, enhancing their stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    o-Carborane-1-carboxylic Acid: Similar structure but different positional isomer.

    p-Carborane-1-carboxylic Acid: Another positional isomer with distinct properties.

    Carborane-based esters and amides: Functional derivatives with varied applications.

Uniqueness

m-Carborane-1-carboxylic Acid is unique due to its specific positional isomerism, which imparts distinct chemical and physical properties compared to its o- and p-isomers. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for m-Carborane-1-carboxylic Acid involves the conversion of m-Carborane to m-Carborane-1-carboxylic Acid through a series of reactions.", "Starting Materials": [ "m-Carborane", "Sodium hydroxide", "Chloroacetic acid", "Sodium borohydride", "Hydrochloric acid", "Sodium chloride", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve m-Carborane in a mixture of ethanol and water.", "Step 2: Add sodium hydroxide to the mixture and stir for several hours.", "Step 3: Add chloroacetic acid to the mixture and stir for several hours.", "Step 4: Add sodium borohydride to the mixture and stir for several hours.", "Step 5: Acidify the mixture with hydrochloric acid.", "Step 6: Extract the product with ethyl acetate.", "Step 7: Wash the organic layer with water and brine.", "Step 8: Dry the organic layer over anhydrous sodium sulfate.", "Step 9: Concentrate the organic layer under reduced pressure to obtain m-Carborane-1-carboxylic Acid." ] }

CAS No.

18581-81-2

Molecular Formula

C₃H₁₂B₁₀O₂

Molecular Weight

188.24

Synonyms

1,7-Dicarbadodecaborane-1-carboxylic Acid;  1-Carboxy-m-carborane; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.